N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
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Description
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2S2 and its molecular weight is 357.45. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Chemical Properties
Thiophenylhydrazonoacetates Synthesis : The compound is part of research focusing on synthesizing diverse heterocyclic compounds. For example, thiophenylhydrazonoacetates have been synthesized by coupling of diazo compounds with either ethyl cyanoacetate or ethyl acetoacetate, leading to the formation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This demonstrates the compound's relevance in the synthesis of novel heterocyclic compounds with potential applications in material science and pharmacology (Mohareb et al., 2004).
Synthesis and Characterization : Another study focused on the synthesis, spectral, and X-ray crystal structure analysis of pyrazole derivatives. These derivatives, characterized by NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies, show the compound's utility in understanding the molecular geometry and interactions within crystalline structures, contributing to material science and drug design fields (Kumara et al., 2018).
Antimicrobial and Antifungal Activity
Antimicrobial Activity : Research into thiophenyl pyrazoles and isoxazoles has demonstrated their potential antimicrobial activity. Compounds synthesized from thiophene-2-carboxamides showed promising antibacterial activity against various bacterial strains and antifungal activity against fungal strains, highlighting their application in developing new antimicrobial agents (Sowmya et al., 2018).
Antitumor Agents
Anti-tumor Activity : A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed these compounds as potent anti-tumor agents against hepatocellular carcinoma cell lines. This research opens the door to the development of new chemotherapeutic agents, showcasing the diverse therapeutic potential of compounds within this chemical class (Gomha et al., 2016).
Material Science and Optical Properties
Nonlinear Optical Properties : A study on functionalized thiophene-based pyrazole amides synthesized through various catalytic approaches found these compounds exhibit nonlinear optical properties, highlighting their application in the development of optoelectronic materials. The study also utilized computational applications to investigate the structural features of these compounds (Kanwal et al., 2022).
properties
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-11-4-6-12(7-5-11)20-16(13-9-24(22)10-14(13)19-20)18-17(21)15-3-2-8-23-15/h2-8H,9-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHNMEUVJPYPKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
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